3-Iodo-4-(pivaloyloxy)benzoic acid
Description
3-Iodo-4-(pivaloyloxy)benzoic acid is a halogenated benzoic acid derivative featuring an iodine substituent at the 3-position and a pivaloyloxy (2,2-dimethylpropanoyloxy) ester group at the 4-position. This compound is structurally distinct due to the combination of a heavy halogen (iodine) and a bulky tertiary alkyl ester, which significantly influences its physicochemical properties. The iodine atom enhances X-ray contrast in analytical techniques, while the pivaloyloxy group may improve lipophilicity and stability, making it relevant in organic synthesis and materials science.
Properties
CAS No. |
1131614-76-0 |
|---|---|
Molecular Formula |
C12H13IO4 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)-3-iodobenzoic acid |
InChI |
InChI=1S/C12H13IO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
ASTPVDODZJLOLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following iodinated benzoic acid derivatives are structurally and functionally comparable:
Key Observations :
Physicochemical Properties
- Acidity : The pKa of benzoic acid derivatives is influenced by substituents. For example, 3-iodo-4-(2-methoxyacetamido)benzoic acid has a predicted pKa of 3.92 , slightly lower than unsubstituted benzoic acid (pKa ~4.2), due to electron-withdrawing effects of iodine and ester groups. The pivaloyloxy group in 3-iodo-4-(pivaloyloxy)benzoic acid likely further lowers acidity.
- Solubility and Diffusivity : Bulky substituents like pivaloyloxy reduce aqueous solubility but enhance organic-phase partitioning. In emulsion liquid membrane extraction, benzoic acid derivatives with higher distribution coefficients (e.g., m = 15.2 for benzoic acid vs. 0.8 for acetic acid) are extracted faster . The pivaloyloxy group may increase the distribution coefficient, though its steric bulk could reduce effective diffusivity compared to smaller esters.
Functional Performance
- Extraction Efficiency: Benzoic acid derivatives are extracted rapidly (>98% in <5 minutes) due to favorable membrane phase solubility . The pivaloyloxy group’s hydrophobicity may enhance extraction rates in non-polar solvents but could slow mass transfer in aqueous systems.
- Toxicity: Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD50 in mice .
- Biological Interactions : Mutants in ABC transporters exude varying levels of organic acids (e.g., p-hydroxybenzoic acid), suggesting that substituents influence transport mechanisms . The iodine atom in 3-iodo-4-(pivaloyloxy)benzoic acid may interfere with biological uptake or metabolism.
Q & A
Basic: What are the recommended methods for synthesizing 3-iodo-4-(pivaloyloxy)benzoic acid?
Answer:
Synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach includes:
Iodination : Electrophilic substitution at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
Esterification : Introduction of the pivaloyloxy group via reaction with pivaloyl chloride (tert-butyl carbonyl chloride) in the presence of a base (e.g., pyridine or DMAP) to activate the phenolic oxygen .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-iodination or ester hydrolysis.
Basic: How should solubility challenges be addressed for this compound in aqueous buffers?
Answer:
3-Iodo-4-(pivaloyloxy)benzoic acid is hydrophobic due to the pivaloyloxy group. To enhance solubility:
- Solubilization Agents : Use DMSO or DMF as co-solvents (≤5% v/v in PBS) .
- pH Adjustment : Deprotonate the carboxylic acid at pH >7 (e.g., with NaOH) to form a water-soluble carboxylate salt .
- Sonication : Apply ultrasonic agitation for 10–15 minutes at 37°C to disperse aggregates .
Note : Conduct stability tests under these conditions to confirm no ester hydrolysis occurs .
Advanced: How can 3-iodo-4-(pivaloyloxy)benzoic acid be utilized in metal-organic framework (MOF) functionalization?
Answer:
The iodine atom and carboxylic acid group enable post-synthetic modification (PSM) of MOFs:
Linker Exchange : Replace native linkers in Zr-based MOFs (e.g., UiO-66) via coordination of the carboxylate group to metal clusters .
Radiolabeling : The iodine atom serves as a heavy-atom label for X-ray diffraction or ion beam analysis (IBA) to study linker distribution in single crystals .
Catalysis : Functionalized MOFs can act as catalysts in CO₂ reduction (CO2RR) or oxygen evolution reactions (OER) due to electron-withdrawing effects of iodine .
Validation : Use nuclear reaction analysis (NRA) to quantify iodine incorporation .
Advanced: How do structural modifications (e.g., pivaloyloxy vs. morpholinomethyl groups) impact biological activity?
Answer:
Comparative studies of iodinated benzoic acid derivatives reveal:
| Compound | Functional Group | Key Properties |
|---|---|---|
| 3-Iodo-4-(pivaloyloxy) | Pivaloyloxy (ester) | High lipophilicity, slow hydrolysis in vivo |
| 3-Iodo-4-(morpholinomethyl) | Morpholine (amine) | Enhanced solubility, potential CNS uptake |
| 3-Iodo-4-nitro | Nitro (electron-deficient) | Reactivity in nucleophilic substitutions |
The pivaloyloxy group improves metabolic stability but may reduce cell permeability compared to amine-containing analogs .
Advanced: How should researchers resolve contradictions in reported toxicity data for iodinated benzoic acids?
Answer:
Discrepancies arise due to:
- Purity Variability : Commercial samples may contain trace iodinated byproducts. Always verify purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Assay Conditions : Toxicity assays (e.g., MTT) are sensitive to DMSO concentrations. Use ≤0.1% v/v to avoid false positives .
Recommendation : Cross-reference data from multiple sources (e.g., PubChem, NIST) and validate in-house with controlled batches .
Advanced: What analytical techniques are critical for characterizing this compound’s stability under catalytic conditions?
Answer:
- NMR (¹H/¹³C) : Monitor ester hydrolysis by tracking pivaloyl methyl signals (δ ~1.3 ppm) .
- FT-IR : Confirm carboxylate formation (loss of C=O stretch at ~1700 cm⁻¹) .
- TGA-MS : Assess thermal stability and decomposition products (e.g., CO₂ release at >200°C) .
Data Interpretation : Compare with reference spectra from structurally similar compounds (e.g., 3-iodo-4-(trifluoromethoxy)benzoic acid) .
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